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Compound of Interest |

3,3,5,5"-
Compound Name: Tetrakis(trifluoromethyl)benzophen

one

Cat. No.: B1331609

Technical Guide: 3,3',5,5'-
Tetrakis(trifluoromethyl)benzophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3,3',5,5'-
tetrakis(trifluoromethyl)benzophenone, a highly fluorinated aromatic ketone. It consolidates
information on its commercial availability, physicochemical properties, and potential
applications based on its structural characteristics. Due to a lack of specific published
experimental protocols for this compound, a representative methodology detailing its potential
use in chemical proteomics is provided for illustrative purposes.

Commercial Availability

3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone is available from several chemical
suppliers, catering primarily to research and development quantities.
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Supplier Product Name Purity Notes
) 3,3,5,5'- Often listed as a
Thermo Fisher o )
S Tetrakis(trifluoromethy ~ =97.5% (GC) or 98% reactive dye
Scientific (Alfa Aesar) ) )
lYbenzophenone intermediate.
3,3,5,5- Marketed for
Santa Cruz o )
] Tetrakis(trifluoromethy - proteomics research
Biotechnology, Inc. o
l)benzophenone applications.
) ] Bis(3,5- )
Sigma-Aldrich o Available through the
bis(trifluoromethyl)phe  97%
(Ambeed) Ambeed catalog.
nyl)ymethanone
3,3',5,5- . .
S o Specialty chemical
Apollo Scientific Tetrakis(trifluoromethy - )
supplier.
l)benzophenone
Bis[3,5- Listed under visible
TCI Chemicals bis(trifluoromethyl)phe  >98.0% (HPLC) light photoredox
nyllmethanone catalysts.

Physicochemical and Spectroscopic Data

The quantitative properties of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone have been

consolidated from supplier data sheets and public chemical databases.

© 2025 BenchChem. All rights reserved.

2/9

Tech Support


https://www.benchchem.com/product/b1331609?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1331609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property Value Source(s)
PubChem, Thermo Fisher,
CAS Number 175136-66-0
SCBT
PubChem, Thermo Fisher,
Molecular Formula C17H6F120
SCBT
] PubChem, Thermo Fisher,
Molecular Weight 454.21 g/mol
SCBT
bis[3,5-
IUPAC Name bis(trifluoromethyl)phenyllmeth  PubChem, Thermo Fisher
anone
White to pale yellow or pale ]
Appearance Thermo Fisher
cream crystals/powder
Melting Point 136.0 - 142.0 °C Thermo Fisher
Purity >97.5% Thermo Fisher
Solubility Sparingly soluble in water Fisher Scientific
GATWMPGNBWPCIY- .
InChl Key PubChem, Thermo Fisher

UHFFFAOYSA-N

Mass Spectrum

Data available NIST WebBook

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be
strictly followed.

Hazard Statement Description

H315 Causes skin irritation

H319 Causes serious eye irritation
H335 May cause respiratory irritation
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Precautionary Statement Description

Avoid breathing

P261 .
dust/fume/gas/mist/vapours/spray.

P280 Wear protective gloves/protective clothing/eye
protection/face protection.
IF IN EYES: Rinse cautiously with water for

P305+P351+P338 several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.

Representative Experimental Protocol: Photo-
Affinity Labeling in Proteomics

While specific protocols detailing the use of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone
are not readily available in published literature, its structural similarity to other benzophenone-
based photocrosslinkers suggests potential utility in photo-affinity labeling (PAL) experiments
for identifying protein-protein or small molecule-protein interactions. The benzophenone moiety
can be photo-activated by UV light (typically ~350-360 nm) to form a reactive triplet diradical,
which can then covalently crosslink to nearby C-H bonds of interacting proteins.

The following is a generalized, representative protocol for such an application.

Objective: To identify interacting protein partners of a hypothetical bait protein "Protein X" using
a benzophenone-containing crosslinker.

Materials:
 Purified "Protein X"
o Cell lysate or purified potential binding partner proteins

o Crosslinking Agent: A derivative of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone
functionalized with a reactive group (e.g., N-hydroxysuccinimide ester) for conjugation to
Protein X.
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e Phosphate-buffered saline (PBS), pH 7.4

e UV lamp (365 nm), such as a Blak-Ray lamp

o SDS-PAGE reagents and equipment

o Mass spectrometry reagents (e.g., trypsin, urea, DTT, iodoacetamide)
e LC-MS/MS equipment

Methodology:

o Conjugation of Crosslinker to Bait Protein:

1. Dissolve the NHS-ester functionalized benzophenone crosslinker in anhydrous DMSO to a
stock concentration of 10 mM.

2. Prepare a solution of purified Protein X at 1 mg/mL in PBS.
3. Add the crosslinker solution to the protein solution at a 10-fold molar excess.
4. Incubate the reaction for 1 hour at room temperature with gentle mixing.

5. Remove excess, unreacted crosslinker using a desalting column (e.g., Zeba Spin
Desalting Columns), exchanging the buffer to fresh PBS.

e Photocrosslinking Reaction:

1. Combine the conjugated Protein X (bait) with the cell lysate (prey) in a quartz or UV-
transparent microcentrifuge tube. A typical ratio is 1:10 by protein mass.

2. Incubate the mixture for 30 minutes at 4°C to allow for the formation of non-covalent
protein complexes.

3. Place the tube on ice, approximately 5 cm from the 365 nm UV lamp.

4. Irradiate for 15-30 minutes. Note: Optimal irradiation time should be determined
empirically to maximize crosslinking while minimizing protein damage.
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5. Include a negative control sample that is not exposed to UV light.

e Analysis of Crosslinked Products:

1. Analyze the reaction products by SDS-PAGE. Compare the UV-irradiated sample to the
non-irradiated control. Successful crosslinking will result in the appearance of new, higher
molecular weight bands, corresponding to the covalent complex of Protein X and its
binding partners.

2. Excise the high molecular weight bands of interest from the gel.
o Protein Identification by Mass Spectrometry:

1. Perform an in-gel tryptic digest of the excised protein bands.

2. Extract the resulting peptides from the gel matrix.

3. Analyze the peptide mixture by LC-MS/MS.

4. Search the resulting tandem mass spectra against a protein database to identify the
proteins present in the crosslinked complex. The identification of proteins other than
Protein X reveals potential interaction partners.

Visualizations

The following diagrams illustrate the logical workflow of the representative experimental
protocol described above.
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Diagram 1: General Workflow for Photo-Affinity Labeling

Click to download full resolution via product page

Caption: General workflow for a proteomics photo-affinity labeling experiment.
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Diagram 2: Chemical Principle of Benzophenone Photocrosslinking

Click to download full resolution via product page

Caption: Simplified mechanism of benzophenone-mediated photocrosslinking.

 To cite this document: BenchChem. [commercial suppliers of 3,3',5,5'-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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